molecular formula C7H5F4NO B056678 2-Fluoro-5-(trifluoromethoxy)aniline CAS No. 116369-23-4

2-Fluoro-5-(trifluoromethoxy)aniline

Cat. No. B056678
M. Wt: 195.11 g/mol
InChI Key: HQUWXEXDIIWBBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated compounds and precursors has been extensively studied, offering insights into potential methodologies for synthesizing 2-Fluoro-5-(trifluoromethoxy)aniline. For instance, the synthesis of N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate highlights the complexity and precision required in fluorinated compound synthesis (Davis & Fettinger, 2018). Additionally, the monodentate transient directing group assisted Ru(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, using 2-Fluoro-5-(trifluoromethyl)aniline, demonstrates a method for achieving high efficiency and functional group tolerance in synthesis (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure and vibrational analysis of fluorinated anilines have been studied, providing insights into the effects of substituents on the molecular structure. Research on compounds like 4-chloro-3-(trifluoromethyl)aniline and its derivatives has shed light on the donating and withdrawing effects of fluorine on aniline structures, as well as the impact on vibrational spectra and molecular properties (Revathi et al., 2017).

Chemical Reactions and Properties

Fluorinated anilines participate in various chemical reactions, offering pathways to synthesize novel compounds. For example, the synthesis of poly-p-oxyperfluorobenzylene from heptafluoro-p-cresol demonstrates the intricate reactions and polymerization processes possible with fluorinated anilines (Antonucci & Wall, 1967).

Physical Properties Analysis

The physical properties of fluorinated anilines, such as solubility, melting points, and crystalline structure, are crucial for their application in materials science and chemistry. The synthesis and characterization of fluoro-substituted polyanilines highlight the importance of understanding these properties for the development of novel materials (Kwon et al., 1997).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, define the utility of 2-Fluoro-5-(trifluoromethoxy)aniline in various applications. Research into the synthesis and reactivity of fluorinated compounds, such as the anionically activated trifluoromethyl group for isoxazoles and triazines synthesis, provides valuable insights into the chemical behavior of fluorinated anilines (Strekowski et al., 1995).

Scientific Research Applications

Chemical Synthesis and Catalysts

  • 2-Fluoro-5-(trifluoromethyl)aniline has been identified as a suitable monodentate transient directing group (MonoTDG) to facilitate Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes, enabling the efficient synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

Material Science and Photophysical Studies

  • Fluorine-substituted anilines, including 2-fluoro-5-(trifluoromethyl)aniline, have been utilized in the synthesis of Cu(II) and Pd(II) complexes, demonstrating diverse antiproliferative activities and showcasing the structural and electronic versatility of these compounds in material science (Kasumov et al., 2016).
  • The compound has also found application in fluorescence studies, particularly in the examination of boronic acid derivatives and their interactions with aniline, providing insights into fluorescence quenching mechanisms and the impact of fluoro-substituents on photophysical properties (Geethanjali et al., 2015).

Organic Fluorine Chemistry

  • In the field of organic fluorine chemistry, 2-fluoro-5-(trifluoromethoxy)aniline is crucial for the synthesis of fluorinated compounds, including those with potential applications in pharmaceuticals, agrochemicals, and material science. For instance, the compound is involved in the development of asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation reactions, which are important for introducing trifluoromethoxy groups into organic molecules (Guo et al., 2017).

Polymer Science

  • The synthesis and characterization of polyfluoroanilines from fluorine-substituted aniline monomers, including variants similar to 2-fluoro-5-(trifluoromethoxy)aniline, highlight its relevance in polymer science for creating materials with unique electrical and photophysical properties (Kwon et al., 1997).

Safety And Hazards

This compound is considered hazardous. It is combustible and harmful if swallowed or inhaled . It can cause skin and serious eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUWXEXDIIWBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560295
Record name 2-Fluoro-5-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethoxy)aniline

CAS RN

116369-23-4
Record name 2-Fluoro-5-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethoxy)aniline
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